molecular formula C24H27N5O3 B2447029 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1324548-50-6

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2447029
CAS RN: 1324548-50-6
M. Wt: 433.512
InChI Key: UZMMBNLXNBAFDG-UHFFFAOYSA-N
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Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing pyrroloquinoline derivatives, emphasizing the significance of these compounds in organic chemistry and medicinal chemistry due to their structural complexity and potential biological activities. For instance, the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives demonstrates the versatility of pyrroloquinoline derivatives in organic synthesis, showcasing good yields, mild reaction conditions, and ease of handling (Alizadeh, Ghanbaripour, & Zhu, 2014).

Pharmacological Evaluation

Pyrroloquinoline derivatives have been evaluated for their pharmacological potential in various studies. For example, a series of pyrrolo[3,2,1-ij]quinoline derivatives was synthesized and assessed for their activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important mediators in asthma. This research highlights the therapeutic potential of these compounds in treating asthma through multiple mechanisms of action (Paris et al., 1995).

Anticancer Activity

The anticancer potential of pyrroloquinoline derivatives has also been investigated. Studies have shown that certain derivatives exhibit potent cytotoxic activity against various human cancer cell lines, underscoring the promise of these compounds as antitumor agents. For example, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated significant anticancer activity, suggesting their further exploration as clinical trial candidates and potential anticancer agents (Huang et al., 2013).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of pyrroloquinoline derivatives have been explored, with some compounds showing good activity against bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents to address the growing concern of drug-resistant pathogens (Ashok et al., 2014).

Environmental Applications

Research into the environmental applications of pyrroloquinoline derivatives, such as their role in water oxidation catalysis, provides insights into their potential utility in sustainable chemistry and green technologies. For instance, iron complexes of square planar tetradentate polypyridyl-type ligands, including those with pyrroloquinoline structures, have been studied as catalysts for water oxidation, demonstrating the role these compounds could play in the production of renewable energy (Wickramasinghe et al., 2015).

properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-21-5-4-17-13-19(14-18-8-12-29(21)22(17)18)27-24(32)23(31)26-15-16-6-10-28(11-7-16)20-3-1-2-9-25-20/h1-3,9,13-14,16H,4-8,10-12,15H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMMBNLXNBAFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

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